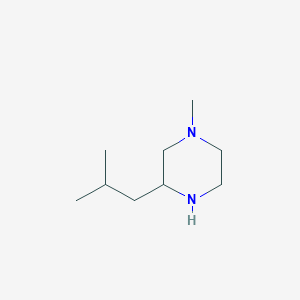

3-Isobutil-1-metilpiperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isobutyl-1-methylpiperazine, also known as 2-(1-methylpropyl)piperazine or 2-isobutyl-1-methylpiperazine, is a cyclic organic compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Isobutyl-1-methylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method .Molecular Structure Analysis

The molecular formula of 3-Isobutyl-1-methylpiperazine is C9H20N2. The molecular weight is 156.273. The structure of a similar compound, 1-Methylpiperazine, is available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

3-Isobutyl-1-methylpiperazine is a colorless liquid with a distinct amine-like odor . The molecular weight is 156.273. A similar compound, 1-Methylpiperazine, has a melting point of -18°C and a boiling point range of 150-152°C .Aplicaciones Científicas De Investigación

Enfoques Sintéticos para Fármacos que Contienen Piperazina

El grupo piperazina, que incluye 3-Isobutil-1-metilpiperazina, se encuentra a menudo en fármacos o moléculas bioactivas . Esta presencia generalizada se debe a diferentes funciones posibles dependiendo de la posición en la molécula y de la clase terapéutica . También depende de la reactividad química de los sintones basados en piperazina, que facilitan su inserción en la molécula .

Inhibidores de Quinasas

This compound se utiliza en la síntesis de inhibidores de quinasas . Los inhibidores de quinasas son un tipo de fármaco que bloquea ciertas proteínas llamadas quinasas, que juegan un papel en el crecimiento y la división celular .

Moduladores de Receptores

This compound también se utiliza en la síntesis de moduladores de receptores . Los moduladores de receptores son sustancias que pueden bloquear o estimular los receptores en las células del cuerpo .

Biosíntesis de 3-Isobutil-2-Metoxipirazina (IBMP)

La 2,5-dicarbonil-3-isobutil-piperazina (DCIP), que se propone como el intermedio clave de la biosíntesis de 3-isobutil-2-metoxipirazina (IBMP), se incorporó a los racimos de Cabernet Sauvignon in situ mediante un método de remojo . La concentración de IBMP de la uva y los patrones de expresión de VvOMTs en la piel de la baya se monitorearon durante dos años consecutivos .

Investigación sobre la Uva del Vino

La vía metabólica de las 3-alquil-2-metoxipirazinas (MP) en la uva sigue siendo en gran medida desconocida, excepto para el paso final . En este estudio, la 2,5-dicarbonil-3-isobutil-piperazina (DCIP), que se propone como el intermedio clave de la biosíntesis de 3-isobutil-2-metoxipirazina (IBMP), se incorporó a los racimos de Cabernet Sauvignon in situ mediante un método de remojo .

Impacto en las Propiedades Fisicoquímicas

El grupo piperazina, incluido this compound, es útil por su impacto en las propiedades fisicoquímicas de la molécula final . También es útil por sus características estructurales y conformacionales y por su fácil manejo en la química sintética .

Mecanismo De Acción

Target of Action

It is known that piperazine compounds generally act by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction .

Mode of Action

Piperazine compounds, in general, are known to paralyze parasites, which is thought to be caused by blocking acetylcholine at the myoneural junction . This interaction with its targets results in the paralysis of the parasites, allowing the host body to easily expel them .

Biochemical Pathways

It is known that the inhibition of the pi 3-kinase pathway disrupts the unfolded protein response and reduces sensitivity to er stress-dependent apoptosis .

Pharmacokinetics

It is known that the clinical development of new drugs may require dedicated drug-drug interaction (ddi) studies, such as to evaluate the effect of cytochrome p450 3a induction on the pharmacokinetics of investigational drugs .

Result of Action

It is known that piperazine compounds, in general, act by paralyzing parasites, which allows the host body to easily expel the invasive organism .

Action Environment

It is known that the corap list includes substances that could pose a risk to human health or the environment and whose (potentially hazardous) properties are to be evaluated by the member states in the next three years .

Direcciones Futuras

The production of piperazine derivatives like 3-Isobutyl-1-methylpiperazine has potential applications in various fields. Genetic and metabolic engineering approaches have been carried out to improve the production of similar compounds . Further modifications in the existing pathways could lead to improvement in the production of 3-Isobutyl-1-methylpiperazine .

Propiedades

IUPAC Name |

1-methyl-3-(2-methylpropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-9-7-11(3)5-4-10-9/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYCNJCWZDPJKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1248907-88-1 |

Source

|

| Record name | 3-isobutyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)